molecular formula C19H12FN3OS B2972592 3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863592-55-6

3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2972592
CAS No.: 863592-55-6
M. Wt: 349.38
InChI Key: FCYOYTLVEKBAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core linked to a fluorinated benzamide moiety. This scaffold is structurally optimized for interactions with hydrophobic pockets and hydrogen-bonding regions in biological targets, making it relevant in medicinal chemistry for kinase inhibition or antimicrobial applications .

Properties

IUPAC Name

3-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-14-6-1-4-12(10-14)17(24)22-15-7-2-5-13(11-15)18-23-16-8-3-9-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYOYTLVEKBAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps starting from commercially available substances. The process includes the formation of the thiazolo[5,4-B]pyridine core followed by its functionalization to introduce the fluorine and benzamide groups. Key steps often involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Enzymatic Inhibition

Key Compounds:
Compound Name Substituents (R1/R2) Target IC50/Activity Key Findings
6h (from ) 3-(Trifluoromethyl)phenyl c-KIT 9.87 µM Moderate enzymatic inhibition; hydrophobic interaction with binding pocket .
PC190723 () 6-Chloro, 2,6-difluorobenzamide FtsZ (MRSA) Potent anti-MRSA Targets bacterial cell division protein FtsZ; no IC50 reported .
2-Fluoro analog () 2-Fluoro (benzamide) N/A N/A Structural isomer; positional fluoro effects uncharacterized .
3-Bromo analog () 3-Bromo (benzamide) N/A N/A Bromine’s larger size may hinder binding compared to fluoro .
2,4-Dimethoxy analog () 2,4-Dimethoxy (benzamide) N/A N/A Methoxy groups increase bulk and electron density; solubility effects noted .
Analysis:
  • Fluorine Position : The 3-fluoro substituent in the subject compound may offer superior target compatibility compared to the 2-fluoro isomer (), as ortho-substituents can sterically hinder binding.
  • Trifluoromethyl vs. Fluoro : Compound 6h (3-trifluoromethyl) shows moderate c-KIT inhibition (IC50 = 9.87 µM) due to hydrophobic interactions, but the trifluoromethyl group’s bulk may limit solubility or selectivity compared to the smaller 3-fluoro group .

Role of the Amide Linkage

The amide bond in 3-Fluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is critical for activity. demonstrates that replacing the amide with a urea linkage (as in 6j) abolishes c-KIT inhibition, likely due to altered hydrogen-bonding capacity and conformational flexibility . Similarly, the amide in PC190723 () is essential for FtsZ binding, underscoring the scaffold’s versatility across targets when the linkage is preserved.

Structural Modifications and Pharmacokinetics

  • Hydrophobic vs. Polar Groups : The 3-trifluoromethyl group (6h) enhances hydrophobicity, favoring c-KIT binding, while methoxy groups () may improve solubility but reduce membrane permeability .
  • Halogen Size : Fluorine’s small size (vs. bromine) minimizes steric clashes, making it preferable for tight binding pockets .

Biological Activity

3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features of this compound include a thiazole ring and a pyridine moiety, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C19H14FN3O2SC_{19}H_{14}FN_3O_2S, and it possesses the following key structural components:

  • Thiazole Ring : Contributes to the compound's biological activity.
  • Pyridine Moiety : Enhances interaction with biological targets.
  • Fluorine Substitution : May influence the compound's pharmacokinetics and binding affinity.

Research indicates that 3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide exhibits potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), particularly PI3Kα, PI3Kγ, and PI3Kδ. The compound demonstrates nanomolar IC50 values, indicating strong inhibition of these enzymes involved in critical signaling pathways related to cell growth and survival.

Table 1: Inhibitory Activity of 3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Enzyme TargetIC50 (nM)Biological Significance
PI3Kα<10Cell proliferation
PI3Kγ<10Immune response
PI3Kδ<10B-cell signaling

Biological Activity

The biological activity of this compound has been evaluated in various studies. Notably:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through its effects on the PI3K pathway. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines.
  • Antimicrobial Properties : Preliminary results suggest that the thiazole and pyridine components may interact with microbial targets, potentially disrupting their growth and survival mechanisms.

Case Studies

  • Inhibition of Cancer Cell Lines :
    A study involving various cancer cell lines reported that treatment with 3-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide resulted in significant dose-dependent inhibition of cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Testing :
    In another study focused on antimicrobial efficacy, the compound was tested against several bacterial strains. Results indicated that it exhibited substantial antibacterial activity, particularly against Gram-positive bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.